Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate
Description
This compound is a bicyclo[4.2.0]octane derivative featuring a 7-azabicyclo core protected by a tert-butyl carbamate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) substituent at the 3-position. The boronate ester moiety renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures in pharmaceuticals and materials science . The bicyclo framework introduces rigidity and stereochemical control, which can influence reactivity and binding properties in medicinal chemistry applications .
Properties
Molecular Formula |
C18H32BNO4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-11-12-10-13(8-9-14(12)20)19-23-17(4,5)18(6,7)24-19/h12-14H,8-11H2,1-7H3 |
InChI Key |
AMMNZDIJDNMAFN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC3C(C2)CN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, functional group transformation, and coupling reactions, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its unique structure allows it to interact with biological molecules, potentially modulating their activity and function .
Comparison with Similar Compounds
tert-Butyl 3,7-Diazabicyclo[4.2.0]octane-7-carboxylate
tert-Butyl 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate
- Structure: Features a bicyclo[3.3.1]nonene core with an oxygen atom (3-oxa) and boronate ester at position 5.
- Key Differences: Ring Strain: The [3.3.1] system introduces distinct steric and electronic effects compared to the [4.2.0] system. Molecular Formula: C₁₈H₃₀BNO₅ (vs. C₁₈H₂₉BNO₄ for the target compound) .
- Applications : Used in PROTACs (proteolysis-targeting chimeras) due to its hybrid organic/boron structure .
tert-Butyl (1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate
- Structure : Smaller bicyclo[2.2.1]heptane system with a single nitrogen atom.
- Key Differences :
- Applications : Intermediate in synthesizing neuromodulators or peptidomimetics .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₉BNO₄ | 337.24 | Pinacol boronate ester, tert-butyl carbamate | Suzuki coupling, drug discovery |
| tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate | C₁₁H₂₀N₂O₂ | 212.29 | Bicyclic diaza amine | Protease inhibitors |
| tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate | C₁₈H₃₀BNO₅ | 367.25 | Boronate ester, 3-oxa bicyclo | PROTACs, bioconjugates |
| tert-Butyl (1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate | C₁₁H₂₀N₂O₂ | 212.29 | Chiral bicyclic amine | Neuromodulators, peptidomimetics |
Biological Activity
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₃₀BNO₄
- Molecular Weight : 335.25 g/mol
- CAS Number : 900503-08-4
The compound features a bicyclic structure with a boron-containing moiety that is known to enhance reactivity and selectivity in biochemical applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The boron atom in the dioxaborolane ring can interact with nucleophilic sites in enzymes, potentially inhibiting their activity. This is particularly relevant in the context of enzymes involved in metabolic pathways.
- Receptor Modulation : The azabicyclo structure may allow for interaction with various receptors, influencing signaling pathways that regulate physiological responses.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis.
Pharmacological Effects
Recent studies have explored the pharmacological effects of this compound:
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Antimicrobial Study : A study conducted on the antimicrobial properties demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
- Neuropharmacology Research : Research indicated that this compound could serve as a lead compound for designing inhibitors targeting acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease .
- Cancer Therapeutics : In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate?
- Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling or direct borylation of the bicyclo[4.2.0]octane scaffold. A common approach involves introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 3 of the bicyclo structure using palladium catalysts (e.g., Pd(dppf)Cl₂) under inert conditions. The tert-butyl carbamate group at position 7 is typically introduced via Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in THF or DCM .
- Critical Considerations : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of pinacol borane) and temperature (60–80°C) to minimize side reactions. Monitor progress via TLC or LC-MS for boronate ester formation.
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to verify bicyclo[4.2.0]octane ring geometry and boronate integration), FT-IR (amide I/II bands for Boc group), and HRMS (to confirm molecular ion peaks). For boron-containing intermediates, ¹¹B NMR (~30 ppm for sp² boron) can validate boronate ester formation. X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are obtainable .
- Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects or impurities. Cross-validate with alternative techniques (e.g., compare HRMS with theoretical m/z).
Q. What stability precautions are required for handling and storage?
- Methodological Answer : The compound is sensitive to moisture (hydrolysis of boronate ester) and acidic/basic conditions (deprotection of Boc group). Store under inert gas (Ar/N₂) at –20°C in anhydrous DCM or THF. Use molecular sieves (3Å) in storage vials to absorb residual moisture. Monitor degradation via periodic NMR or HPLC analysis .
Advanced Research Questions
Q. How does the bicyclo[4.2.0]octane scaffold influence reactivity in cross-coupling reactions?
- Methodological Answer : The strained bicyclo structure enhances reactivity in Suzuki-Miyaura couplings by increasing electron density at the boronate group. However, steric hindrance from the bicyclo framework may slow transmetallation. To address this, use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) in toluene/EtOH mixtures .
- Data Contradictions : Lower yields in couplings may result from competing protodeboronation. Mitigate by using excess base (e.g., K₂CO₃) and degassed solvents.
Q. What strategies resolve conflicting crystallographic and computational data on the bicyclo[4.2.0]octane conformation?
- Methodological Answer : If X-ray data (e.g., bond angles/Dihedral angles) conflict with DFT-optimized structures, re-examine computational parameters (e.g., solvent model, basis set). For example, B3LYP/6-31G(d) may underestimate steric strain compared to M06-2X/def2-TZVP. Validate with variable-temperature NMR to probe conformational flexibility .
Q. How can the Boc group be selectively removed without disrupting the boronate ester?
- Methodological Answer : Use TFA in DCM (1:4 v/v) at 0°C for 30 minutes to cleave the Boc group while preserving the boronate. Avoid prolonged exposure to strong acids (e.g., HCl), which may hydrolyze the boronate. Confirm deprotection via loss of the tert-butyl signal (~1.4 ppm in ¹H NMR) .
Experimental Design & Troubleshooting
Designing a protocol for catalytic asymmetric synthesis of the bicyclo[4.2.0]octane core
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during ring-closing metathesis (RCM) or Diels-Alder cyclization. Use Grubbs II catalyst for RCM to form the bicyclo structure, followed by boronate installation. Monitor enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis .
Addressing low yields in boronate ester formation
- Troubleshooting Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
